11β,17α,21-三羟基孕烯醇酮

描述

Synthesis Analysis

The synthesis of derivatives related to 11beta,17alpha,21-Trihydroxypregnenolone involves complex biochemical transformations. For instance, pregnenolone derivatives undergo biotransformation by fungi to yield trihydroxylated pregnen derivatives, showcasing the role of biocatalysts in obtaining specific steroid configurations (Shan et al., 2009).

Molecular Structure Analysis

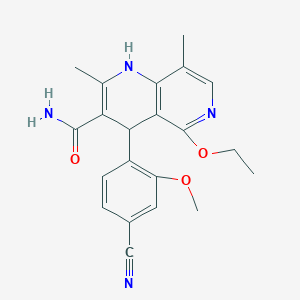

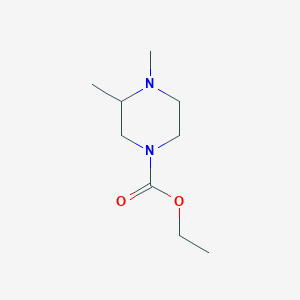

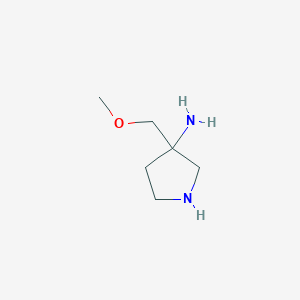

The molecular structure of 11beta,17alpha,21-Trihydroxypregnenolone and its derivatives can be elucidated using various spectroscopic methods. NMR and HRMS are critical in characterizing these complex molecules, providing insights into their 3D configurations and chemical environments (Shan et al., 2009). Absolute configurations can further be confirmed through single-crystal X-ray analysis, which is pivotal for understanding the stereochemistry of the hydroxyl groups attached to the pregnenolone skeleton.

Chemical Reactions and Properties

The chemical reactivity of 11beta,17alpha,21-Trihydroxypregnenolone derivatives includes their involvement in subsequent synthetic steps leading to more complex steroid molecules. These reactions often involve the addition or modification of functional groups that can significantly alter the biological activity of the molecules. The introduction of benzylidene moieties to pregnenolone derivatives exemplifies how structural modifications can yield compounds with remarkable biological activities, such as cytotoxic effects against specific cancer cell lines (Shan et al., 2009).

科学研究应用

细胞毒活性:11β,17α,21-三羟基孕烯醇酮的衍生物,如 3β, 7α, 11α-三羟基孕-21-亚苄基-5-烯-20-酮,对 EC109 细胞(一种食管癌细胞系)表现出显着的细胞毒活性。这表明在癌症研究和治疗中具有潜在的应用 (Shan et al., 2009)。

代谢综合征和糖尿病治疗:源自该分子的化合物,如三氟甲基噻唑酮 17(11β-羟基类固醇脱氢酶 1 型的抑制剂),在治疗代谢综合征和 2 型糖尿病方面显示出前景 (Jean et al., 2007)。

内分泌受体结合和子宫营养生长:基于该结构的雌激素受体 α 激素结合域配体的 11β-甲氧基衍生物在不显着影响受体结合亲和力的前提下,在刺激大鼠子宫营养生长方面表现出更高的效力 (Hanson et al., 2007)。

灵长类动物的类固醇代谢:17α-羟基孕烯醇酮是一种相关化合物,由狒狒肾上腺分泌,表明它在灵长类动物类固醇代谢中的重要性 (Gontscharow et al., 1976)。

多囊卵巢综合征研究:在多囊卵巢综合征患者的卵巢线粒体中,有孕烯醇酮和孕酮的 11β-羟基化的证据,表明这些细胞中存在独特的酶途径 (Maschler et al., 1976)。

激素疗法研究:对二甲胆烷和 11β-甲基-19-去甲睾酮等化合物的研究(人芳香化酶不会将其转化为芳香 A 环产物)提供了对激素疗法和类固醇生物化学的见解 (Attardi et al., 2008)。

属性

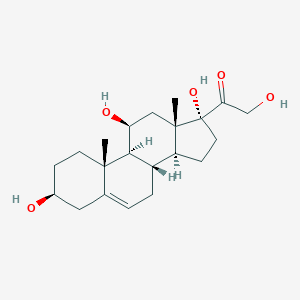

IUPAC Name |

2-hydroxy-1-[(3S,8S,9S,10R,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3,13-16,18,22-24,26H,4-11H2,1-2H3/t13-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFVWTUQBYRPOB-HCMGWXKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11beta,17alpha,21-Trihydroxypregnenolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)

dimethyl-](/img/structure/B45161.png)